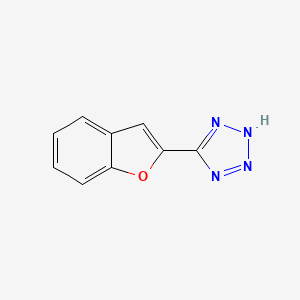
5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazole
Overview
Description
Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran derivatives can be synthesized using various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be achieved using hypervalent iodine reagents .Molecular Structure Analysis
The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones can provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .Scientific Research Applications
Synthesis and Characterization of Novel Chemical Derivatives
A range of novel chemical derivatives integrating benzofuran and tetrazole moieties have been synthesized and characterized for their potential applications. For instance, the synthesis and in vitro antimicrobial screening of novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have been conducted, showcasing excellent yields and potential antibacterial activity against pathogens such as S. aureus and E. coli (Idrees et al., 2020). Additionally, derivatives of benzofuran pyrazole heterocycles have been synthesized and assessed for their analgesic and anti-inflammatory activities (Kenchappa & Bodke, 2020).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of benzofuran and tetrazole derivatives. For example, novel tetrazole derivatives of spiro- and bis-barbiturates have been synthesized, showing promising results in structural characterization and potential medicinal applications (Kashani, Pesyan, & Şahin, 2015). Another study developed 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives as biological agents, highlighting their antimicrobial and analgesic activity (Bhovi K. Venkatesh, Bodke, & Biradar, 2010).
Material Science Applications
Research has also extended into the application of these compounds in material science, particularly in the development of electrochemiluminescent devices and liquid crystals. A study on ruthenium(II) polypyridine complexes bearing 5-aryltetrazolate ligands demonstrated their suitability for electrochemiluminescent devices due to their luminescence efficiency and electronic communication properties (Stagni et al., 2006). Additionally, novel tetrazole liquid crystals have been synthesized and characterized, offering insights into their mesogenic behavior and potential applications in display technologies (Tariq et al., 2013).
Future Directions
Given the wide range of biological activities exhibited by benzofuran derivatives, they continue to attract the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on developing new synthesis methods, exploring new biological activities, and optimizing the properties of benzofuran derivatives for potential therapeutic applications .
properties
IUPAC Name |
5-(1-benzofuran-2-yl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c1-2-4-7-6(3-1)5-8(14-7)9-10-12-13-11-9/h1-5H,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHCWUJHXCNFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304329 | |
| Record name | 5-(2-Benzofuranyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazole | |
CAS RN |
1240526-31-1 | |
| Record name | 5-(2-Benzofuranyl)-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Benzofuranyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1520410.png)
![2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B1520412.png)
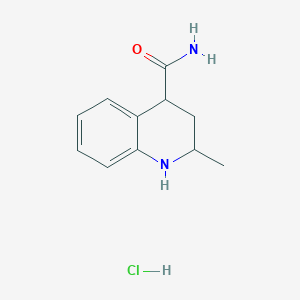
![4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1520416.png)
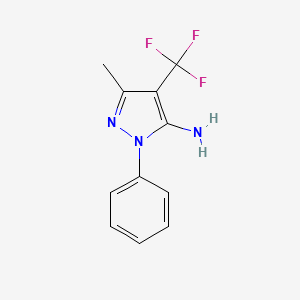
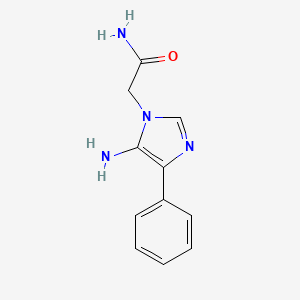
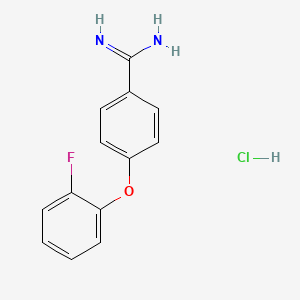
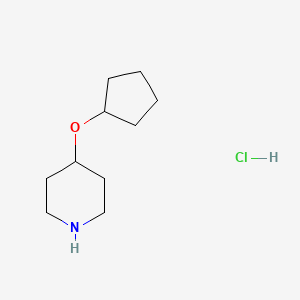
![N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide](/img/structure/B1520425.png)
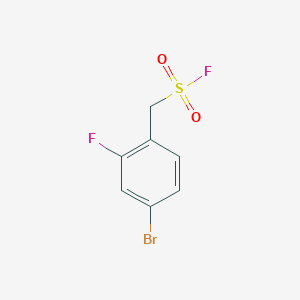
![3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B1520427.png)
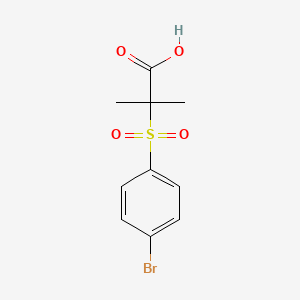
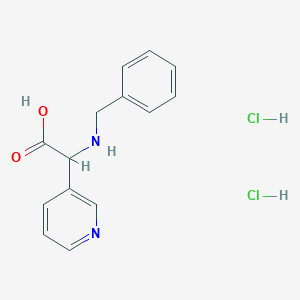
![4-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]benzenecarbonitrile](/img/structure/B1520431.png)